
Doxylamine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxylamine N-oxide is a chemical compound that is synthetically derived from doxylamine and n-oxide . This drug has been shown to be highly active against gram-positive bacteria, such as Clostridium difficile .
Synthesis Analysis
The synthesis of this compound involves the use of thermospray mass spectrometry (TSP/MS) which provides [M + H]+ ions for each metabolite . The confirmation of the structures of two of these urinary metabolites was aided by the synthesis of this compound and desmethyldoxylamine and by the use of methylation and acetylation derivatization techniques .Molecular Structure Analysis
The molecular formula of this compound is C17H22N2O2 . It has a molecular weight of 286.37 g/mol . The IUPAC name is N, N -dimethyl-2- [1- (1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be analyzed as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS), providing [M + H] + ions for each metabolite . TSP/tandem mass spectrometry (TSP/MS/MS) of the [M + H] + ions provides fragment ions characteristic of these metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.37 g/mol, a molecular formula of C17H22N2O2, and an IUPAC name of N, N -dimethyl-2- [1- (1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine .科学的研究の応用
Metabolite Characterization : Doxylamine N-Oxide has been characterized as a metabolite of doxylamine and pyrilamine. Studies using thermospray mass spectrometry and tandem mass spectrometry identified fragment ions characteristic of these metabolites, highlighting the utility of these methods for analyzing biologically derived metabolites of pyrilamine and doxylamine (Korfmacher et al., 1988).
Forensic Applications : In a forensic context, the incorporation of doxylamine and this compound in human hair has been analyzed. The relationship between dose and hair concentration and the impact of hair treatment, such as oxidative dying, on these concentrations was evaluated. This research provides essential information for interpreting forensic cases involving doxylamine (Fernández et al., 2022).
Metabolic Pathways in Animals : Studies on the metabolic fate of doxylamine in animals like the rhesus monkey have revealed the presence of doxylamine-N-oxide among several metabolites. This suggests that doxylamine metabolism follows multiple pathways, including a minor pathway leading to the N-oxide form (Slikker et al., 1986).
Mass Spectral Analysis : The mass spectral characterization of doxylamine and its metabolites, including this compound, in rhesus monkey urine has been conducted. This involved using mass spectrometry, high-performance liquid chromatography, and chemical derivatization techniques (Holder et al., 1985).
Toxicological Studies : Doxylamine, including its N-Oxide derivative, has been a subject of toxicological studies. For instance, research on doxylamine poisoning has helped understand its effects and the potential risks of overdosage (Bockholdt et al., 2001).
Metabolism in Different Species : The metabolism of doxylamine succinate, including the formation of this compound, has been studied in various species such as rats and monkeys. These studies have provided insights into the metabolic pathways and excretion patterns of doxylamine (Ganes et al., 1986).
作用機序
Doxylamine acts primarily as an antagonist or inverse agonist of the histamine H1 receptor . To a lesser extent, it acts as an antagonist of the muscarinic acetylcholine receptors, an action responsible for its anticholinergic and (at high doses) deliriant effects . It also has a role as a histamine antagonist, a cholinergic antagonist, a sedative, an antiemetic, a H1-receptor antagonist, an anti-allergic agent, and an antitussive .
特性
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIHSMRZIRBUPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99430-77-0 |
Source


|
| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary metabolic pathways of doxylamine in primates?
A1: Research using rhesus monkeys as a model has shown that doxylamine is metabolized through at least four major pathways: N-oxidation to form doxylamine N-oxide (a minor pathway), conversion to unknown polar metabolites (a minor pathway), successive N-demethylation to produce mono- and didesmethyldoxylamine (a major pathway), and side-chain cleavage to yield products like 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and 1-[1-phenyl-1(2-pyridinyl)ethoxy]methanol, potentially through direct side-chain oxidation or deamination (a major pathway) [].
Q2: How does the metabolic profile of doxylamine differ between the urine and plasma of rhesus monkeys?
A2: While the metabolic profile of doxylamine is largely consistent between urine and plasma in rhesus monkeys, a key difference is the absence of detectable this compound in plasma samples. This suggests that while this compound is produced as a metabolite, it may be rapidly cleared from circulation or further metabolized [].
Q3: What role does the liver play in the metabolism of doxylamine?
A3: Studies in rats have demonstrated that the liver plays a significant role in doxylamine metabolism. Incubation of doxylamine with isolated rat hepatocytes generated several metabolites that were also observed in vivo, suggesting that hepatic enzymes are crucial for doxylamine biotransformation [].
Q4: What analytical techniques have been used to identify and characterize doxylamine and its metabolites, including this compound?
A4: Various analytical techniques have been employed to study doxylamine and its metabolites. These techniques include:
- Mass spectrometry (MS): This method, particularly when coupled with chemical ionization using methane or ammonia as reagent gases, has been crucial for identifying doxylamine, this compound, and other metabolites in biological samples [, ].
- High-performance liquid chromatography (HPLC): HPLC has been used extensively for separating doxylamine and its metabolites from biological matrices prior to MS analysis or other detection methods [, ].
- Chemical derivatization: This technique involves modifying the chemical structure of doxylamine and its metabolites to improve their detectability or separation characteristics during analysis. For example, methylation and acetylation have been used to confirm the structures of metabolites [].
- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): These techniques have proven useful in characterizing this compound, pyrilamine N-oxide, and other metabolites by providing characteristic fragment ions for structural elucidation [].
Q5: Can cosmetic treatments impact the levels of doxylamine and its metabolites detected in hair analysis?
A5: Yes, research has shown that applying a permanent oxidative hair dye can significantly influence the detected levels of doxylamine and this compound in hair samples. While the dye was found to increase the concentration of this compound, it decreased the concentration of doxylamine itself []. This highlights the importance of considering cosmetic treatments as a potential confounding factor in hair analysis for drugs and their metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

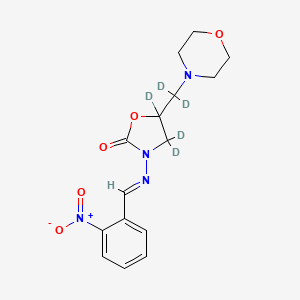
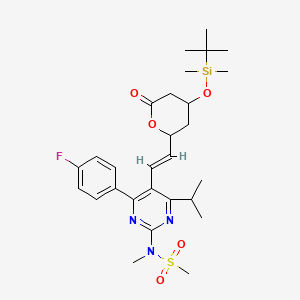
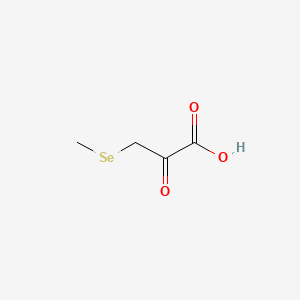

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)


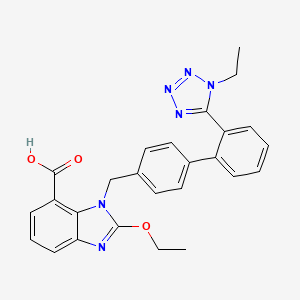
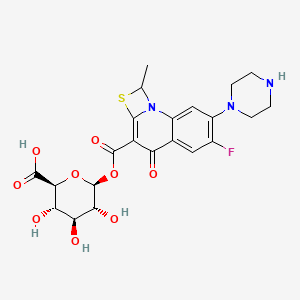
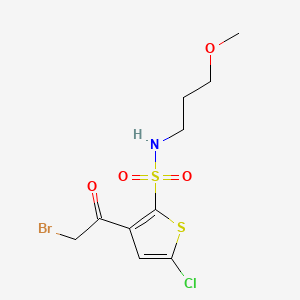
![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)
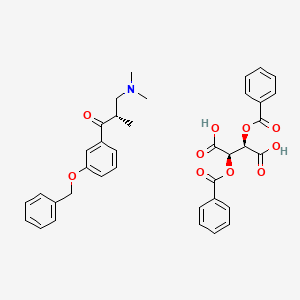
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)